molecular formula C13H14ClNO2 B14135488 1-(4-Chlorophenyl)-2-(1-piperidinyl)-1,2-ethanedione

1-(4-Chlorophenyl)-2-(1-piperidinyl)-1,2-ethanedione

Katalognummer: B14135488
Molekulargewicht: 251.71 g/mol
InChI-Schlüssel: GWPCSMCIOCLKPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-2-(1-piperidinyl)-1,2-ethanedione is a chemical compound with a unique structure that includes a chlorophenyl group and a piperidinyl group

Vorbereitungsmethoden

The synthesis of 1-(4-Chlorophenyl)-2-(1-piperidinyl)-1,2-ethanedione typically involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(4-Chlorophenyl)-2-(1-piperidinyl)-1,2-ethanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-2-(1-piperidinyl)-1,2-ethanedione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-2-(1-piperidinyl)-1,2-ethanedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorophenyl)-2-(1-piperidinyl)-1,2-ethanedione can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(1-piperidinyl)propanone: This compound has a similar structure but with a different carbon chain length, leading to variations in its chemical and biological properties.

    4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl-1-butanone:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H14ClNO2

Molekulargewicht

251.71 g/mol

IUPAC-Name

1-(4-chlorophenyl)-2-piperidin-1-ylethane-1,2-dione

InChI

InChI=1S/C13H14ClNO2/c14-11-6-4-10(5-7-11)12(16)13(17)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2

InChI-Schlüssel

GWPCSMCIOCLKPN-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)C(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.